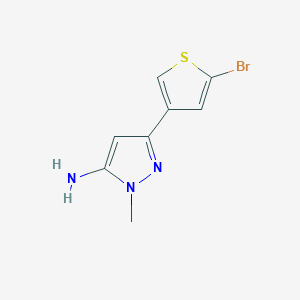
3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is an organic compound that features a brominated thiophene ring attached to a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine typically involves the bromination of thiophene followed by the formation of the pyrazole ring. One common method involves the use of bromine or N-bromosuccinimide (NBS) to brominate thiophene, followed by a cyclization reaction to form the pyrazole ring . The reaction conditions often require a solvent such as dichloromethane or acetonitrile and a catalyst like palladium or nickel.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a probe in biochemical assays due to its unique structure.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Bromothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
- 3-(5-Chlorothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
- 3-(5-Methylthiophen-3-yl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
3-(5-Bromothiophen-3-yl)-1-methyl-1H-pyrazol-5-amine is unique due to the presence of the bromine atom at the 5-position of the thiophene ring, which can significantly influence its reactivity and interactions. This compound’s specific substitution pattern can lead to distinct electronic properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C8H8BrN3S |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
5-(5-bromothiophen-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H8BrN3S/c1-12-8(10)3-6(11-12)5-2-7(9)13-4-5/h2-4H,10H2,1H3 |
InChI Key |
XIFXUEXIVTYTRR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CSC(=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















